molecular formula C10H14N2O2 B2956464 6-(Diethylamino)pyridine-3-carboxylic acid CAS No. 897399-88-1

6-(Diethylamino)pyridine-3-carboxylic acid

Cat. No.: B2956464
CAS No.: 897399-88-1
M. Wt: 194.234
InChI Key: JWNZJVCIBXXKGC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(Diethylamino)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with diethylamine under appropriate conditions . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the diethylamino group. The product is then purified through recrystallization or other suitable purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

6-(Diethylamino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

6-(Diethylamino)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

6-(Diethylamino)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    Nicotinic acid: The parent compound, which lacks the diethylamino group.

    6-Aminonicotinic acid: A similar compound with an amino group instead of a diethylamino group.

    6-Methylnicotinic acid: Another derivative with a methyl group at the 6-position.

The uniqueness of this compound lies in its diethylamino group, which imparts specific chemical and biological properties that differentiate it from other nicotinic acid derivatives .

Properties

IUPAC Name

6-(diethylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-6-5-8(7-11-9)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNZJVCIBXXKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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